B1192659 DS-3078a

DS-3078a

Cat. No.: B1192659
Attention: For research use only. Not for human or veterinary use.
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Description

DS-3078a is an oral dual mTORC1/2 kinase inhibitor developed for advanced solid tumors and lymphomas. Preclinical studies demonstrated potent inhibition of mTOR kinase activity with an IC50 in the single-digit nanomolar range, targeting both mTORC1 and mTORC2 complexes. This dual inhibition disrupts critical oncogenic signaling pathways, including PI3K/AKT/mTOR, and mitigates compensatory feedback loops that often limit the efficacy of first-generation mTORC1 inhibitors like rapalogs .

In a first-in-human Phase I trial (NCT01666175), this compound showed manageable toxicity, with common adverse events including hyperglycemia (17% all-grade incidence) and fatigue. Pharmacodynamic analyses confirmed sustained inhibition of downstream mTOR effectors (e.g., p-S6K and p-4EBP1) in tumor biopsies, supporting its mechanism of action .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS3078a;  DS 3078a;  DS-3078a

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Hyperglycemia : this compound exhibits intermediate hyperglycemia risk compared to AZD2014 (9%) and INK-128 (44–88%) . This variability correlates with dosing schedules; continuous dosing exacerbates metabolic toxicity.
  • Feedback Loops: Unlike AZD8055 and OSI-027, this compound uniquely increases phospho-Akt(T308) in renal cell carcinoma models, suggesting incomplete suppression of PI3K/AKT feedback .
  • In Vivo Efficacy: In xenograft models, this compound achieved >50% tumor growth inhibition in 9/12 models at half-maximal tolerated dose (MTD), comparable to AZD8055 but with prolonged mTOR pathway suppression (>24 hours vs. 18 hours for AZD8055) .

Clinical Development and Resistance Profiles

  • This compound: Limited to Phase I trials due to moderate efficacy and hyperglycemia-related dose limitations .
  • AZD2014 : Advanced to Phase II but faced challenges with metabolic toxicities and acquired resistance via PI3K/AKT reactivation .
  • INK-128 : Demonstrated broader clinical activity but higher toxicity, leading to prioritization of intermittent dosing schedules .

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